N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide
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Description
“N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure consisting of four carbon atoms and one oxygen atom . It also contains a thiomorpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The compound also has a phenylsulfonyl group and a propanamide group attached.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions . The thiomorpholine ring could potentially undergo reactions at the sulfur or nitrogen atoms. The phenylsulfonyl group is quite stable but could potentially be reduced. The propanamide group could participate in typical amide reactions, such as hydrolysis.Scientific Research Applications
Synthesis of Furans and Cyclopentenones
Research has shown the use of related phenylsulfonyl compounds in the versatile synthesis of furans and cyclopentenones, which are important intermediates in organic synthesis. These compounds serve as building blocks in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. One study elaborated on the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for such syntheses, highlighting its utility in generating furan derivatives with significant chemical utility (Watterson et al., 2003).
Antioxidant and Anticancer Activity
Another dimension of research involves evaluating the antioxidant and anticancer activities of derivatives bearing the phenylsulfonyl moiety. Novel compounds with this functional group have shown promising antioxidant activities, surpassing known antioxidants like ascorbic acid in efficacy. Additionally, these compounds have demonstrated anticancer properties against various cancer cell lines, indicating their potential as therapeutic agents. Such studies provide a foundation for further development of phenylsulfonyl derivatives in medicinal chemistry (Tumosienė et al., 2020).
Neuroprotective Effects
In the realm of neuroprotection, specific sulfone-based compounds have been explored for their ability to mitigate cytotoxicity in cellular models and protect against ischemic damage in cerebral models. This research is crucial for developing treatments for neurodegenerative diseases and stroke, showcasing the potential medical applications of sulfone derivatives in neurology (Kamanaka et al., 2004).
Bio-Imaging Applications
Furthermore, phenoxazine-based chemosensors incorporating phenylsulfonyl groups have been designed for the detection of metal ions and other analytes, highlighting their application in bio-imaging and environmental monitoring. These sensors enable the discriminative detection of specific ions in biological and environmental samples, demonstrating the versatility of phenylsulfonyl derivatives in analytical chemistry (Ravichandiran et al., 2020).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-19(8-14-27(23,24)16-5-2-1-3-6-16)20-15-17(18-7-4-11-25-18)21-9-12-26-13-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEZILMGHLIQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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